molecular formula C5H4BrNO3S B2630383 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid CAS No. 2107271-27-0

4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid

Cat. No. B2630383
CAS RN: 2107271-27-0
M. Wt: 238.06
InChI Key: NAPNFCDSGGIFDR-UHFFFAOYSA-N
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Description

“4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid” is a compound with the CAS Number: 2107271-27-0 . It has a molecular weight of 238.06 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI Code of “4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid” is 1S/C5H4BrNO3S/c1-10-4-2 (6)3 (5 (8)9)11-7-4/h1H3, (H,8,9) . This indicates the presence of bromine, methoxy, thiazole, and carboxylic acid functional groups in the molecule.


Physical And Chemical Properties Analysis

“4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body . 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid could potentially be used in the synthesis of these indole derivatives.

Antiviral Activity

Indole derivatives have shown potential antiviral activity . Given that 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid can be used in the synthesis of indole derivatives, it could indirectly contribute to the development of new antiviral agents.

Anti-inflammatory Activity

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . Therefore, 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid, as a potential precursor to these indole derivatives, could be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have been used in the treatment of cancer cells . Thus, 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid could potentially be used in the synthesis of these anticancer compounds.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . Therefore, 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid could potentially be used in the development of new antimicrobial agents.

Synthesis of Alkaloids

Indoles are a significant ring system in alkaloids . The use of 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid in the synthesis of indole derivatives could contribute to the development of new methods for synthesizing alkaloids.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiazole moieties have been an important heterocycle in the world of chemistry for many decades . They contribute to the development of various drugs and biologically active agents . Therefore, the future directions of “4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid” could be in the development of new drugs and biologically active agents.

properties

IUPAC Name

4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3S/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPNFCDSGGIFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2107271-27-0
Record name 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid
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